molecular formula C21H19N4NaO5S B14465911 Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-3-methoxyphenyl]azo]-, sodium salt CAS No. 66214-48-0

Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-3-methoxyphenyl]azo]-, sodium salt

Cat. No.: B14465911
CAS No.: 66214-48-0
M. Wt: 462.5 g/mol
InChI Key: ZXMBXUGIZDIZBF-UHFFFAOYSA-M
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Description

This compound is a sodium salt of a disubstituted benzenesulfonic acid featuring two azo groups (-N=N-) and distinct substituents: a 4-ethoxyphenyl and a 3-methoxyphenyl group. Such structural complexity classifies it as a bis-azo dye, commonly utilized in industrial applications such as textiles, plastics, or specialty colorants. The presence of sulfonate (-SO₃⁻Na⁺) ensures water solubility, while the ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups influence electronic properties and stability .

Properties

CAS No.

66214-48-0

Molecular Formula

C21H19N4NaO5S

Molecular Weight

462.5 g/mol

IUPAC Name

sodium;3-[[4-[(4-ethoxyphenyl)diazenyl]-3-methoxyphenyl]diazenyl]benzenesulfonate

InChI

InChI=1S/C21H20N4O5S.Na/c1-3-30-18-10-7-15(8-11-18)22-25-20-12-9-17(14-21(20)29-2)24-23-16-5-4-6-19(13-16)31(26,27)28;/h4-14H,3H2,1-2H3,(H,26,27,28);/q;+1/p-1

InChI Key

ZXMBXUGIZDIZBF-UHFFFAOYSA-M

Canonical SMILES

CCOC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-])OC.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-3-methoxyphenyl]azo]-, sodium salt typically involves the diazotization of 4-ethoxyaniline followed by coupling with 3-methoxyaniline. The resulting azo compound is then sulfonated using concentrated sulfuric acid to introduce the sulfonic acid group. The final step involves neutralization with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound often employs continuous reactors, such as falling film reactors, for the sulfonation process. This method ensures efficient and consistent production, meeting the high demand for this compound in various applications.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-3-methoxyphenyl]azo]-, sodium salt undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of corresponding amines.

    Substitution: The sulfonic acid group can participate in substitution reactions, forming sulfonamides, sulfonyl chlorides, and esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.

    Substitution: Reagents like phosphorus pent

Biological Activity

Benzenesulfonic acid derivatives, particularly those containing azo linkages, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-3-methoxyphenyl]azo]-, sodium salt , focusing on its antimicrobial, antidiabetic, and potential cytotoxic effects.

Chemical Structure and Properties

The compound under discussion has the following chemical properties:

PropertyValue
Molecular Formula C20H16N4NaO4S
Molar Mass 466.873 g/mol
CAS Number 68959-01-3
EINECS Number 273-387-9

This compound features an azo linkage, which is known for its role in various biological activities, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Azo compounds have been extensively studied for their antimicrobial properties. The compound has shown efficacy against various bacterial strains:

  • Staphylococcus aureus : Exhibited significant antibacterial activity with a minimum inhibitory concentration (MIC) of 64 μg/mL.
  • Escherichia coli : Displayed limited effectiveness, indicating a selective action towards Gram-positive bacteria.

A study highlighted that azo compounds generally inhibit the growth of Gram-positive bacteria more effectively than Gram-negative bacteria due to differences in cell wall structure and permeability .

Antidiabetic Properties

Research indicates that certain azo compounds possess antidiabetic properties. For instance, studies have shown that related compounds exhibit IC50 values comparable to established antidiabetic agents like acarbose. In one study, an azo derivative demonstrated an IC50 value of 11.19 μg/mL, indicating potent antidiabetic activity .

Cytotoxicity and Safety Profile

The safety profile of benzenesulfonic acid derivatives is crucial for their application in therapeutics. Toxicological assessments have indicated that these compounds generally exhibit low acute toxicity. In studies involving oral administration in animal models, no significant mortality or severe adverse effects were reported at doses up to 2000 mg/kg .

Study on Azo Compounds

A comprehensive review on azo compounds emphasized their multi-targeted biological activities. The study noted that modifications in the chemical structure of azo dyes could enhance their biological efficacy, including increased antibacterial and antidiabetic activities .

Antimicrobial Efficacy

In a comparative study of various azo compounds, benzenesulfonic acid derivatives were found to be effective against several pathogenic strains:

  • MIC values for Staphylococcus aureus ranged from 32 to 64 μg/mL.
  • Compounds with halogen substitutions showed enhanced activity against both bacterial and fungal strains .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Bis-Azo Benzenesulfonates

4-Chloro-3-[[4-[(4-Ethoxyphenyl)azo]phenyl]azo]benzenesulfonic Acid, Sodium Salt (CAS 68959-01-3)
  • Key Difference : Chlorine atom replaces the methoxy group at the 3-position.
  • Solubility: Chlorine’s hydrophobicity may decrease aqueous solubility relative to the methoxy-substituted compound.
  • Applications : Likely used in high-stability dye formulations where halogenated substituents enhance lightfastness .
Benzenesulfonic Acid, 3-[[4-[(4-Hydroxyphenyl)azo]-3-Methoxyphenyl]azo]- (CAS 68400-41-9)
  • Key Difference : Hydroxyl (-OH) group replaces the ethoxy (-OCH₂CH₃) substituent.
  • Impact :
    • Polarity : The hydroxyl group increases polarity, enhancing solubility in polar solvents but reducing stability under acidic conditions.
    • Analytical Methods : Successfully analyzed via reverse-phase HPLC (Newcrom R1 column), suggesting similar chromatographic behavior to the target compound .

Comparison with Mono-Azo Benzenesulfonates

Methyl Orange (Benzenesulfonic Acid, 4-[[4-(Dimethylamino)phenyl]azo]-, Sodium Salt; CAS 547-58-0)
  • Structure: Single azo group with dimethylamino (-N(CH₃)₂) and sulfonate groups.
  • Properties :
    • Solubility : Moderately soluble in water (1.2 g/L at 25°C), whereas bis-azo derivatives like the target compound may exhibit lower solubility due to increased molecular weight.
    • Absorption : λₘₐₓ at 507 nm (pH-dependent), whereas bis-azo compounds typically show bathochromic shifts (longer λₘₐₓ) due to extended conjugation .
  • Applications : pH indicator; simpler structure limits utility in high-temperature or UV-resistant applications compared to bis-azo dyes .

Physicochemical Properties and Industrial Relevance

Physical Properties

Property Target Compound (Bis-Azo) Methyl Orange (Mono-Azo) Chloro-Substituted Analog (CAS 68959-01-3)
Molecular Weight ~412.42 g/mol 327.33 g/mol ~463.83 g/mol
LogP (Predicted) ~2.78 (moderate lipophilicity) 1.02 ~3.5 (higher lipophilicity)
Thermal Stability Likely high (bis-azo + methoxy) Decomposes >300°C Enhanced by chlorine substituent

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be standardized to improve yield?

  • Methodological Answer : Synthesis typically involves sequential diazotization and coupling reactions. For example:

Diazotization : Treat 4-ethoxyaniline with NaNO₂ in acidic media (HCl, 0–5°C) to form the diazonium salt.

Coupling : React the diazonium salt with 3-methoxyaniline under controlled pH (8–10, using Na₂CO₃) to form the first azo bond.

Second Diazotization : Diazotize the intermediate and couple with benzenesulfonic acid.

  • Key Parameters : Maintain temperatures <5°C during diazotization to prevent decomposition. Monitor pH to avoid side reactions (e.g., hydrolysis of sulfonate groups). Use UV-Vis spectroscopy to track azo bond formation (λmax ~450–500 nm) .
  • Yield Optimization : Employ a fractional factorial design to test variables like molar ratios, solvent (water vs. ethanol-water mixtures), and reaction time.

Q. How can the structure of this compound be unambiguously confirmed?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : ¹H/¹³C NMR to identify aromatic protons (δ 6.5–8.5 ppm), methoxy (δ ~3.8 ppm), and ethoxy groups (δ ~1.3–1.5 ppm for CH₃, δ ~4.0 ppm for CH₂).
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M–Na]⁻) and fragmentation patterns (e.g., loss of SO₃⁻ or azo bonds).
  • Elemental Analysis : Verify C, H, N, S, and Na content within ±0.3% of theoretical values.
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry if single crystals are obtainable .

Q. What are the solubility properties of this compound, and how do they influence its applications in aqueous systems?

  • Methodological Answer :
  • Solubility Testing : Perform phase-solubility studies in buffers (pH 2–12) and organic solvents (e.g., DMSO, ethanol). The sodium sulfonate group enhances water solubility (>100 mg/mL at pH 7), but azo and methoxy groups may reduce solubility in nonpolar media.
  • Applications : High solubility supports use in dyeing (textiles), biological staining, or as a redox probe in aqueous electrochemical studies .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in radical-mediated degradation studies?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA to model the compound’s HOMO/LUMO energies, identifying sites prone to oxidation (e.g., azo bonds or sulfonate groups).
  • Radical Stability : Simulate interactions with hydroxyl radicals (•OH) using molecular dynamics to predict degradation pathways. Validate experimentally via ESR spectroscopy with spin-trapping agents like DMPO .
  • Contradiction Resolution : If experimental data (e.g., LC-MS degradation products) conflict with simulations, re-parameterize the model using solvent effects or explicit solvation .

Q. What experimental strategies resolve contradictions in reported reaction mechanisms for azo bond reduction?

  • Methodological Answer : Conflicting reports on whether azo reduction proceeds via 2-electron (direct to amine) or 4-electron (nitroso intermediate) pathways can be addressed by:

In Situ Monitoring : Use cyclic voltammetry to detect intermediates (e.g., nitroso at E ~−0.2 V vs. Ag/AgCl).

Isotopic Labeling : Introduce ¹⁵N to the azo group and track intermediates via ¹⁵N NMR.

pH-Dependent Studies : Test reduction with Na₂S₂O₄ (pH 3 vs. pH 9) to isolate pH-sensitive steps .

Q. How can polymorphism affect the compound’s spectroscopic and stability profiles?

  • Methodological Answer :
  • Screening : Recrystallize from solvents (e.g., water, DMF, ethanol) and analyze polymorphs via PXRD and DSC.
  • Stability Testing : Expose polymorphs to accelerated aging (40°C/75% RH) and monitor degradation via HPLC.
  • Spectroscopic Impact : Compare UV-Vis and fluorescence spectra of polymorphs; differences in π-π stacking may shift λmax by 10–20 nm .

Comparative Analysis of Structural Analogues

Compound NameStructural FeaturesKey DifferencesResearch Implications
Acid Orange 52Single azo bond, dimethylamino groupLacks methoxy and ethoxy substituentsLower photostability; used as pH indicator
Acid Yellow 17Dichlorophenyl group, dual sulfonatesIncreased hydrophilicityEnhanced solubility for biomedical applications
Methyl OrangeSimpler structure (no ethoxy groups)Limited redox activityBaseline for mechanistic azo reduction studies

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